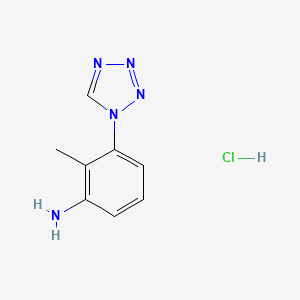
1,2,3,4-Tetrahydroquinoline-5-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroquinoline-5-carbonitrile hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound has a molecular formula of C10H11N2·HCl and is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinoline-5-carbonitrile hydrochloride typically involves the reaction of phenylethylamine with aldehydes or ketones under acidic conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of hydrochloric acid to form the tetrahydroquinoline scaffold . The reaction conditions usually involve heating the mixture to around 100°C for several hours to achieve a good yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydroquinoline-5-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroquinoline-5-carbonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating neurodegenerative diseases and infections.
Industry: The compound is used in the production of dyes, antioxidants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-5-carbonitrile hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby affecting neurological functions .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroquinoline-5-carbonitrile hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar tetrahydroquinoline scaffold but differ in their substituents and biological activities.
Quinoline: Quinoline is an oxidized form of tetrahydroquinoline and has different chemical properties and applications.
Isoquinoline: Isoquinoline is another related compound with a different arrangement of nitrogen atoms in the ring structure.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroquinoline-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1,3,5,12H,2,4,6H2;1H |
Clave InChI |
YABPUQBHDIBXGM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC=C2NC1)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



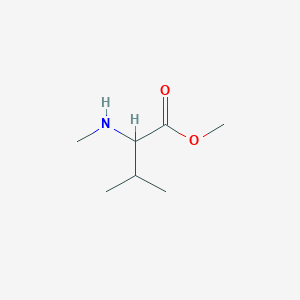
![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13646630.png)
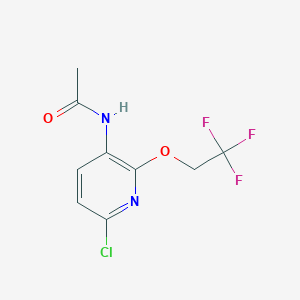
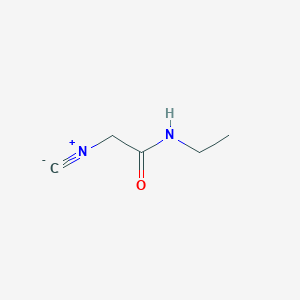
![4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid](/img/structure/B13646660.png)



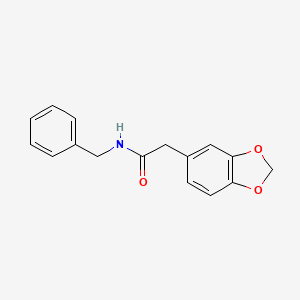
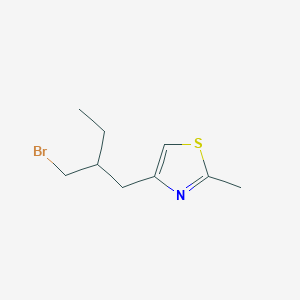
![2-{4-[3-Fluoro-2-(2-Methoxyphenyl)-1h-Indol-5-Yl] Piperidin-1-Yl}-N-Methylethanamine](/img/structure/B13646677.png)
![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)
